1-{2-[Cyclohexyl(prop-2-yn-1-yl)amino]acetyl}-3-methylurea
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Overview
Description
1-{2-[Cyclohexyl(prop-2-yn-1-yl)amino]acetyl}-3-methylurea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexyl group, a prop-2-yn-1-yl group, and a methylurea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[Cyclohexyl(prop-2-yn-1-yl)amino]acetyl}-3-methylurea typically involves multiple steps. One common method includes the reaction of cyclohexylamine with propargyl bromide to form cyclohexyl(prop-2-yn-1-yl)amine. This intermediate is then reacted with acetyl chloride to yield 2-[cyclohexyl(prop-2-yn-1-yl)amino]acetyl chloride. Finally, the acetyl chloride derivative is treated with methylurea to produce the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Large-scale synthesis might also incorporate continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-{2-[Cyclohexyl(prop-2-yn-1-yl)amino]acetyl}-3-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
1-{2-[Cyclohexyl(prop-2-yn-1-yl)amino]acetyl}-3-methylurea has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{2-[Cyclohexyl(prop-2-yn-1-yl)amino]acetyl}-3-methylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-{2-[Cyclohexyl(prop-2-yn-1-yl)amino]acetyl}-3-ethylurea
- 1-{2-[Cyclohexyl(prop-2-yn-1-yl)amino]acetyl}-3-phenylurea
Uniqueness
1-{2-[Cyclohexyl(prop-2-yn-1-yl)amino]acetyl}-3-methylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[cyclohexyl(prop-2-ynyl)amino]-N-(methylcarbamoyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-3-9-16(11-7-5-4-6-8-11)10-12(17)15-13(18)14-2/h1,11H,4-10H2,2H3,(H2,14,15,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMOKYPNJQCCJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC(=O)CN(CC#C)C1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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